molecular formula C17H19FN2O2S B5606039 4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide

4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5606039
M. Wt: 334.4 g/mol
InChI Key: GTAPMKALXMLHQM-XDHOZWIPSA-N
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Description

4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide typically involves the reaction between 4-tert-butylbenzenesulfonyl chloride and 3-fluorobenzaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final sulfonamide product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets. The sulfonamide moiety is known to interfere with the synthesis of folic acid in microorganisms, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the sulfonamide moiety further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-tert-butyl-N-[(E)-(3-fluorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c1-17(2,3)14-7-9-16(10-8-14)23(21,22)20-19-12-13-5-4-6-15(18)11-13/h4-12,20H,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAPMKALXMLHQM-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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